Enhanced Lipophilicity Drives Superior Membrane Permeability and Formulation Versatility
The para-methyl substitution on the 7-benzyl ring of CAS 70404-22-7 increases its calculated logP by approximately 1.5 units relative to the non-methylated analog 7-benzyltheophylline. Specifically, the ACD/LogP of CAS 70404-22-7 is 2.00 , while 7-benzyltheophylline exhibits a LogP of 0.482 [1]. This represents a >4-fold increase in predicted octanol-water partition coefficient, which directly correlates with enhanced passive membrane diffusion and altered tissue distribution. Additionally, the melting point of CAS 70404-22-7 is 200-202 °C , compared to 190-192 °C for 7-benzyltheophylline , indicating a distinct crystalline form that may affect solubility and formulation stability.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 2.00 (ACD/LogP) |
| Comparator Or Baseline | 7-Benzyltheophylline (CAS 2879-15-4): 0.482 |
| Quantified Difference | ΔLogP = +1.518 (approx. 4.1× increase) |
| Conditions | Predicted ACD/LogP values; melting points determined by standard methods. |
Why This Matters
Higher logP improves membrane permeability and alters pharmacokinetic distribution, making CAS 70404-22-7 a more suitable tool for cell-based assays or in vivo studies requiring enhanced bioavailability.
- [1] YYBYY. (2024). 7-benzyl-1,3-dimethylpurine-2,6-dione (CAS 1807-85-8) physicochemical properties: LogP 0.482. Retrieved from https://www.yybyy.com View Source
